2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound with the molecular formula C17H14ClF3N2S. This compound is characterized by the presence of a chlorobenzyl group, a sulfanyl group, an ethyl group, a methyl group, and a trifluoromethyl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions involving the condensation of appropriate aldehydes with ammonia or amines, followed by cyclization and nitrile formation.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the nicotinonitrile core.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, where a thiol reacts with the chlorobenzyl-substituted nicotinonitrile.
Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition: The compound can undergo addition reactions at the nitrile group, forming imines or other addition products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Addition: Reagents like Grignard reagents or organolithium compounds can be used for addition reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Imines or other addition products.
Scientific Research Applications
2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of agrochemicals, pharmaceuticals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the sulfanyl group may contribute to its reactivity and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)pyridine
- **2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)benzene
- **2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)quinoline
Uniqueness
2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfanyl group provides additional reactivity. This combination of features makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2S/c1-3-14-10(2)15(17(19,20)21)12(8-22)16(23-14)24-9-11-6-4-5-7-13(11)18/h4-7H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACDEUPUHRKGRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)SCC2=CC=CC=C2Cl)C#N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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